3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile
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Description
3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C19H15N5O and its molecular weight is 329.363. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
The compound interacts with its target, AChE, by forming hydrogen bonds with different targets . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This interaction can inhibit AChE, which is crucial for developing new therapeutic options to counteract neurodegeneration .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .
Pharmacokinetics
Compounds with this ring are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the compound’s action is the enhanced cholinergic transmission due to the increased concentration of acetylcholine at the synapse. This can potentially alleviate symptoms associated with conditions like Alzheimer’s disease, where cholinergic transmission is impaired .
Properties
IUPAC Name |
3-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c20-10-14-5-4-8-16(9-14)19(25)23-11-17(12-23)24-13-18(21-22-24)15-6-2-1-3-7-15/h1-9,13,17H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIJNOWJGRPQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.